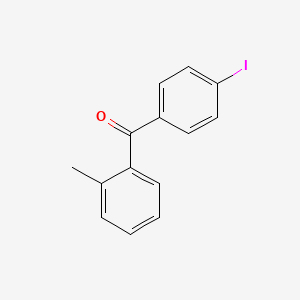

4-Iodo-2'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-2’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO . It is used in various chemical reactions and has been the subject of several scientific studies .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Aplicaciones Científicas De Investigación

Food Packaging Analysis

Scientific Field: Food Science and Technology

Application Summary

4-Iodo-2’-methylbenzophenone is used in the analysis of food packaging materials. It is one of the compounds that can be extracted from paperboard food packaging .

Methods of Application

The method involves the use of High-Performance Liquid Chromatography (HPLC) with a diode array detector. This allows for the simultaneous determination of benzophenone, 4-methylbenzophenone, and other possible derivatives from secondary packaging for food applications .

Results: The method provides a rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone, and related derivatives from paperboard food packaging .

Toxicological Evaluation

Application Summary

4-Iodo-2’-methylbenzophenone is evaluated for its toxicological effects. It is one of the compounds that can be found in food due to migration from food packaging .

Methods of Application: The method involves the use of various toxicological studies, including metabolism studies, genotoxicity studies, repeated-dose studies, chronic carcinogenicity studies, reproductive and developmental toxicity studies, and studies on estrogenic effects .

Results

The highest dietary exposure to 4-methylbenzophenone is 15.2 µg/kg body weight per day for children. The Margin of Exposure (MoE) for this exposure estimate, as calculated against the Benchmark Dose Lower Confidence Limit (BMDL10) value for benzophenone, is 204 .

Phosphorescence Study

Scientific Field: Physical Chemistry

Methods of Application: The method involves encasing 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .

Results: The results of this study were not provided in the source .

Synthesis of 4-methoxymethylbenzoic acid

Scientific Field: Organic Chemistry

Methods of Application

The method involves the iodosulfonylation-dehydroiodination of styrene. The reaction involves the addition of iodine onto styrene, followed by a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .

Results

Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Material Science

Methods of Application: The method involves the palladium-catalysed reaction between the intermediate compound 4-iodo-4′-phenothiazin-10yl-benzophenone and diphenylphosphine oxide in the presence of triethylamine .

Results

The phosphorus-containing emitter EA20 was synthesized. This has potential applications in OLED technology .

Photoreduction Study

Scientific Field: Physical Chemistry

Methods of Application: The method involves placing solutions of 4-bromo-4’methylbenzophenone in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .

Results: The results of this study were not provided in the source .

Synthesis of (E)-β-tosylstyrene

Scientific Field: Organic Chemistry

Methods of Application

The method involves the iodosulfonylation-dehydroiodination of styrene. The reaction involves the addition of iodine onto styrene, followed by a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .

Results

Synthesis of Donor–Acceptor–Donor (D–A–D) Derivatives

Scientific Field: Material Science

Methods of Application: The method involves the palladium-catalysed reaction between the intermediate compound 4-iodo-4′-phenothiazin-10yl-benzophenone and diphenylphosphine oxide in the presence of triethylamine .

Results

The phosphorus-containing emitter EA20 was synthesized. This has potential applications in OLED technology .

Photoreduction Study

Scientific Field: Physical Chemistry

Methods of Application: The method involves placing solutions of 4-bromo-4’methylbenzophenone in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .

Results: The results of this study were not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

(4-iodophenyl)-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXKCMMRABVKHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264972 |

Source

|

| Record name | Methanone, (4-iodophenyl)(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2'-methylbenzophenone | |

CAS RN |

951887-21-1 |

Source

|

| Record name | Methanone, (4-iodophenyl)(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-iodophenyl)(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.